molecular formula C24H43NO4 B1162986 Prostaglandin F2α diethyl amide

Prostaglandin F2α diethyl amide

Cat. No.: B1162986
M. Wt: 409.6
InChI Key: YWBNJEOWDZQOCB-GAKHGXDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin F2α diethyl amide (PGF2α-NEt2) is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-diethyl amide. PG esters have been shown to have ocular hypotensive activity. PG N-ethyl amides were recently introduced as alternative PG hypotensive prodrugs. Studies in our laboratories have shown that bovine and human corneal tissue converts the N-ethyl amides of various PGs to the free acids with a conversion efficiency of about 4 µg/g corneal tissue/hr. However, we find that dialkyl amides such as PGF2α-NEt2 are inert to corneal amidase activity, and are not converted in any detectable amount to the corresponding free acids. These compounds may therefore be useful tools in elucidating the claim that PG amides have intrinsic intraocular hypotensive activity.

Properties

Molecular Formula

C24H43NO4

Molecular Weight

409.6

InChI

InChI=1S/C24H43NO4/c1-4-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25(5-2)6-3/h8,11,16-17,19-23,26-28H,4-7,9-10,12-15,18H2,1-3H3/b11-8-,17-16+/t19-,20+,21+,22-,23+/m0/s1

InChI Key

YWBNJEOWDZQOCB-GAKHGXDESA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CCCCC(N(CC)CC)=O

Synonyms

Dinoprost diethyl amide; PGF2α diethyl amide; PGF2α-NEt2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F2α diethyl amide
Reactant of Route 2
Prostaglandin F2α diethyl amide
Reactant of Route 3
Prostaglandin F2α diethyl amide
Reactant of Route 4
Prostaglandin F2α diethyl amide
Reactant of Route 5
Prostaglandin F2α diethyl amide
Reactant of Route 6
Prostaglandin F2α diethyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.